molecular formula C6H6BClO3 B1456005 (2-Chloro-6-hydroxyphenyl)boronic acid CAS No. 958646-70-3

(2-Chloro-6-hydroxyphenyl)boronic acid

Cat. No. B1456005
CAS RN: 958646-70-3
M. Wt: 172.37 g/mol
InChI Key: HPTKHPAGOMESFW-UHFFFAOYSA-N
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Description

“(2-Chloro-6-hydroxyphenyl)boronic acid” is a chemical compound with the CAS Number: 958646-70-3 . It has a molecular weight of 172.38 and its linear formula is C6H6BClO3 .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-6-hydroxyphenyl)boronic acid” can be represented by the linear formula C6H6BClO3 . The InChI key for this compound is HPTKHPAGOMESFW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, including “(2-Chloro-6-hydroxyphenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling, a transition metal-catalyzed carbon–carbon bond-forming reaction . They are also involved in various other transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

“(2-Chloro-6-hydroxyphenyl)boronic acid” is a solid compound . It is stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Drug Delivery Systems

2-Chloro-6-hydroxyphenylboronic acid is considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . The boronic acid moiety can form reversible covalent bonds with diols and carbohydrates, which is advantageous for targeted drug delivery systems.

Sensor Development

This compound has potential applications in sensor development due to its ability to interact with various molecules. Boronic acids can be used to create carbon dot sensors for detecting sugars like fructose by fluorescence quenching . This property is valuable for medical diagnostics and monitoring sugar levels in foods.

Material Science

In material science, boronic acids are used to create self-assembling materials. They can form reversible bonds with other molecules containing cis-diols, which has implications in areas like drug delivery and sensor development .

Chemical Synthesis

2-Chloro-6-hydroxyphenylboronic acid is utilized in chemical synthesis as a reagent for various organic transformations. It is particularly useful in Suzuki coupling reactions , which are pivotal for constructing complex organic compounds .

Chromatography

The compound’s unique properties make it suitable for use in chromatography as a stationary phase for the separation of complex mixtures. Its ability to form reversible bonds can be exploited to selectively retain certain analytes .

Analytical Research

In analytical research, 2-Chloro-6-hydroxyphenylboronic acid is used for the quantitative and qualitative analysis of various substances. Its boronic acid group interacts with different molecules, aiding in the identification and measurement of compounds in a mixture .

Safety and Hazards

The compound is labeled with the signal word “Warning” and the pictogram GHS07 . It is harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Boronic acids and their derivatives, including “(2-Chloro-6-hydroxyphenyl)boronic acid”, are highly valuable building blocks in organic synthesis . Their use in Suzuki–Miyaura coupling and other transformations suggests they will continue to be important in future chemical research and applications .

properties

IUPAC Name

(2-chloro-6-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTKHPAGOMESFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716595
Record name (2-Chloro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-hydroxyphenyl)boronic acid

CAS RN

958646-70-3
Record name (2-Chloro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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